2-Cyano-2-cyclopentylacetic acid
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Overview
Description
2-Cyano-2-cyclopentylacetic acid is an organic compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol . This compound is characterized by the presence of a cyano group (-CN) and a cyclopentyl group attached to an acetic acid moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-2-cyclopentylacetic acid typically involves the cyanoacetylation of cyclopentyl derivatives. One common method includes the reaction of cyclopentylamine with cyanoacetic acid under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the cyano group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and distillation .
Chemical Reactions Analysis
Types of Reactions: 2-Cyano-2-cyclopentylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products:
Oxidation: Cyclopentanone derivatives.
Reduction: Cyclopentylamine derivatives.
Substitution: Various substituted acetic acid derivatives.
Scientific Research Applications
2-Cyano-2-cyclopentylacetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Cyano-2-cyclopentylacetic acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the cyclopentyl group provides steric hindrance, influencing the compound’s reactivity and selectivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
2-Cyclopentylacetic acid: Lacks the cyano group, resulting in different reactivity and applications.
2-Cyanoacetic acid: Lacks the cyclopentyl group, making it less sterically hindered and more reactive in certain reactions.
Uniqueness: 2-Cyano-2-cyclopentylacetic acid is unique due to the combination of the cyano and cyclopentyl groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for specialized applications in research and industry .
Properties
IUPAC Name |
2-cyano-2-cyclopentylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-5-7(8(10)11)6-3-1-2-4-6/h6-7H,1-4H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUKCEFUAOBICP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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